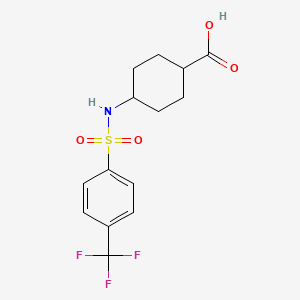
trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid
Descripción general
Descripción
Trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C14H16F3NO4S and its molecular weight is 351.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
trans 4-(4-Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological applications, supported by relevant research findings and data.
Synthesis
The synthesis of this compound involves several steps, typically starting from p-aminobenzoic acid derivatives. A notable method includes a one-pot reaction that achieves a high trans/cis ratio of over 75% under mild conditions, making it suitable for industrial applications . The overall yield of this process can reach approximately 68%, emphasizing the efficiency of the synthetic route.
The compound exhibits its biological activity primarily through inhibition mechanisms, particularly targeting specific enzymes or receptors involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), which plays a crucial role in triglyceride biosynthesis. Compounds structurally related to this compound have demonstrated significant inhibition of human and mouse DGAT1 with IC50 values in the nanomolar range .
Pharmacological Profiles
The pharmacological profiles of related compounds are summarized in Table 1, highlighting their potency and selectivity:
| Compound | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Log D HPLC | Human ACAT1 IC50 (nM) | Ratio ACAT1/DGAT1 |
|---|---|---|---|---|---|
| 3A | 1.7 | 2.2 | 1.62 | 1093 | 643 |
| 3B | 3.0 | 4.4 | 1.72 | 1232 | 410 |
| 4A | 2.1 | 3.7 | 1.42 | 3528 | 1680 |
| 4B | 2.0 | 4.2 | 1.43 | 1344 | 672 |
Table 1: Profiles of Compounds related to trans-4-(Trifluoromethylbenzenesulfonylamino)-cyclohexanecarboxylic acid .
These compounds not only inhibit DGAT1 effectively but also show reduced triglyceride levels in lipid tolerance tests (LTT), indicating their potential for managing lipid-related disorders.
Case Studies
In vivo studies have highlighted the efficacy of trans-4-(trifluoromethyl)benzene derivatives in reducing triglyceride excursions in animal models. For example, compound 4A demonstrated a remarkable selectivity against ACAT1, which is beneficial for minimizing side effects while maximizing therapeutic effects . The pharmacokinetic parameters for this compound in rats indicate low plasma clearance and a reasonable half-life, suggesting favorable absorption and distribution characteristics (Table 2).
Table 2: Pharmacokinetic Data for Compound 4A in Rats
| PK Parameters | Rat |
|---|---|
| F (%) | 19 |
| Cl (mL min⁻¹ kg⁻¹) | 3.0 |
| Vdss (L kg⁻¹) | 0.34 |
| t₁/₂ (h) | 3.7 |
| AUCn (μM·h/(mg/kg)) | 2.4 |
These findings underscore the compound's potential as a therapeutic agent for conditions such as hyperlipidemia.
Propiedades
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)10-3-7-12(8-4-10)23(21,22)18-11-5-1-9(2-6-11)13(19)20/h3-4,7-9,11,18H,1-2,5-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAGRMJUDXFAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















